molecular formula C17H17BrN2OS B11554809 2-(benzylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide

2-(benzylsulfanyl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide

Cat. No.: B11554809
M. Wt: 377.3 g/mol
InChI Key: QNZJXGJUUNJHQP-YBFXNURJSA-N
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Description

2-(benzylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzylsulfanyl group, a bromophenyl group, and a propanehydrazide moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide typically involves a multi-step process. One common method includes the reaction of benzyl mercaptan with a suitable halogenated propanehydrazide derivative under basic conditions to form the benzylsulfanyl intermediate. This intermediate is then reacted with 4-bromobenzaldehyde in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)benzoic acid
  • 2-(benzylsulfanyl)ethanol
  • 2-(benzylsulfanyl)pyridine

Uniqueness

2-(benzylsulfanyl)-N’-[(E)-(4-bromophenyl)methylidene]propanehydrazide is unique due to its combination of a benzylsulfanyl group and a bromophenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C17H17BrN2OS

Molecular Weight

377.3 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(E)-(4-bromophenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H17BrN2OS/c1-13(22-12-15-5-3-2-4-6-15)17(21)20-19-11-14-7-9-16(18)10-8-14/h2-11,13H,12H2,1H3,(H,20,21)/b19-11+

InChI Key

QNZJXGJUUNJHQP-YBFXNURJSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)Br)SCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)Br)SCC2=CC=CC=C2

Origin of Product

United States

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